m-dPEG(R)8-Lipoamida

Descripción general

Descripción

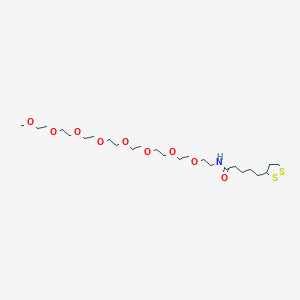

M-dPEG®8-Lipoamide is a single molecular weight, discrete chain-length polyethylene glycol (dPEG) surface modification reagent . It has a lipoic acid group linked to a single molecular weight methoxy-terminated dPEG spacer arm . The lipoic acid group readily forms stable dative bonds with metals such as gold .

Molecular Structure Analysis

The empirical formula of m-dPEG®8-Lipoamide is C25H49NO9S2 . Its molecular weight is 571.79 .Chemical Reactions Analysis

M-dPEG®8-Lipoamide is used as a reagent for chemical modification and cross-linking . It’s reactive with gold .Physical And Chemical Properties Analysis

M-dPEG®8-Lipoamide is a solid or viscous liquid . It’s stored at -20°C . Its assay range is >90% .Aplicaciones Científicas De Investigación

Modificación de Superficie de Nanopartículas

El compuesto es fundamental para modificar la superficie de nanopartículas, particularmente metales como el oro y la plata . El grupo ácido lipoico en m-dPEG®8-Lipoamida forma enlaces dativos estables con estos metales, creando un recubrimiento hidrofílico que reduce la unión no específica y mejora la biocompatibilidad de las nanopartículas .

Ensayos Diagnósticos

En ensayos diagnósticos, m-dPEG®8-Lipoamida se puede utilizar para modificar superficies como microplacas o biosensores . Esta modificación ayuda a minimizar el ruido de fondo y la unión no específica, lo que lleva a una detección más precisa y sensible de biomarcadores.

Mecanismo De Acción

Target of Action

The primary target of m-dPEG®8-Lipoamide is metals such as gold . The compound has a lipoic acid group that readily forms stable dative bonds with these metals .

Mode of Action

The lipoic acid group in m-dPEG®8-Lipoamide interacts with its target (metals like gold) by forming stable dative bonds . This interaction results in the compound being firmly attached to the metal surface, which can be useful in various applications such as surface modification .

Pharmacokinetics

The compound’s hydrophilic, non-immunogenic single molecular weight dpeg® imparts water solubility to the target molecules , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of m-dPEG®8-Lipoamide’s action primarily involve its interaction with metals such as gold. By forming stable dative bonds, it can effectively modify the surface of these metals . This can reduce non-specific binding to modified surfaces , which is beneficial in various applications.

Análisis Bioquímico

Biochemical Properties

m-dPEG®8-Lipoamide plays a significant role in biochemical reactions due to its ability to form stable dative bonds with metals such as gold. This property makes it an excellent surface modification reagent, reducing non-specific binding to modified surfaces. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its lipoic acid group. The lipoic acid group can form disulfide bonds with thiol groups on proteins, leading to the formation of stable complexes .

Cellular Effects

m-dPEG®8-Lipoamide influences various cellular processes by modifying cell surface properties and interacting with cell signaling pathways. The compound’s ability to reduce non-specific binding enhances its utility in cell-based assays, where it can improve the accuracy and reliability of results. Additionally, m-dPEG®8-Lipoamide can affect gene expression and cellular metabolism by altering the cellular microenvironment and modulating the activity of surface-bound enzymes and receptors .

Molecular Mechanism

At the molecular level, m-dPEG®8-Lipoamide exerts its effects through several mechanisms. The lipoic acid group binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, the polyethylene glycol spacer arm enhances the compound’s solubility and stability, allowing it to interact more effectively with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-dPEG®8-Lipoamide can change over time due to its stability and degradation properties. The compound is generally stable at ambient temperatures but may degrade over extended periods or under harsh conditions. Long-term studies have shown that m-dPEG®8-Lipoamide can have lasting effects on cellular function, particularly in in vitro assays where it is used to modify cell surfaces and improve assay performance .

Dosage Effects in Animal Models

The effects of m-dPEG®8-Lipoamide vary with different dosages in animal models. At low doses, the compound can enhance the solubility and stability of target molecules, improving their bioavailability and efficacy. At high doses, m-dPEG®8-Lipoamide may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with normal cellular processes. Threshold effects have been observed, where the compound’s beneficial properties are maximized at specific concentrations .

Metabolic Pathways

m-dPEG®8-Lipoamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, m-dPEG®8-Lipoamide can affect metabolite levels by enhancing the solubility and stability of intermediate compounds, facilitating their transport and utilization within cells .

Transport and Distribution

Within cells and tissues, m-dPEG®8-Lipoamide is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer arm enhances the compound’s solubility, allowing it to diffuse more readily through cellular membranes and accumulate in specific compartments. This property also facilitates the compound’s localization to target sites, where it can exert its biochemical effects .

Subcellular Localization

m-dPEG®8-Lipoamide is localized to specific subcellular compartments, where it can modulate the activity and function of target biomolecules. The compound’s lipoic acid group can direct it to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, post-translational modifications and targeting signals can further refine the compound’s localization, enhancing its specificity and efficacy in biochemical assays .

Propiedades

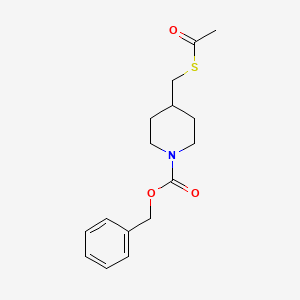

| { "Design of the Synthesis Pathway": "The synthesis of m-dPEG(R)8-Lipoamide can be achieved through the reaction of m-dPEG(R)8-amine with lipoic acid.", "Starting Materials": [ "m-dPEG(R)8-amine", "Lipoic acid", "Coupling reagents (e.g. EDC, HOBt)", "Solvents (e.g. DMF, DCM)" ], "Reaction": [ "1. Dissolve m-dPEG(R)8-amine in DMF and add EDC and HOBt to activate the carboxylic acid group of lipoic acid.", "2. Add the activated lipoic acid to the m-dPEG(R)8-amine solution and stir at room temperature for several hours.", "3. Purify the product by precipitation or chromatography.", "4. Characterize the product using analytical techniques such as NMR and mass spectrometry." ] } | |

Número CAS |

1334172-67-6 |

Fórmula molecular |

C25H49NO9S2 |

Peso molecular |

571.8 g/mol |

Nombre IUPAC |

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1 |

Clave InChI |

VVNHZYDOJLEDPZ-XMMPIXPASA-N |

SMILES isomérico |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 |

SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

SMILES canónico |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

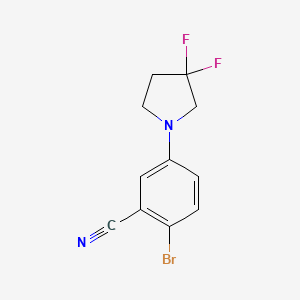

![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)